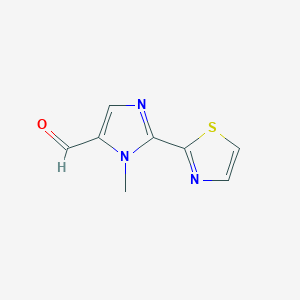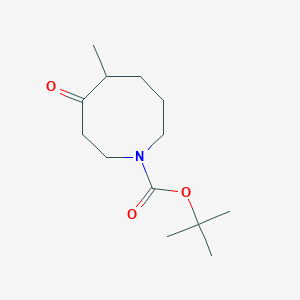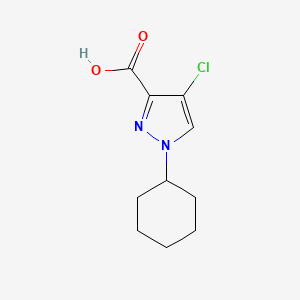
1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that contains both thiazole and imidazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde under acidic conditions. The reaction typically proceeds as follows:
Step 1: 2-Aminothiazole is reacted with an aldehyde in the presence of an acid catalyst.
Step 2: The resulting intermediate undergoes cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of specific catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole and imidazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carboxylic acid.
Reduction: Formation of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
- 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde
- 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carboxylic acid
- 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-methanol
Comparison: 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both thiazole and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific positioning of functional groups.
Properties
CAS No. |
623906-11-6 |
|---|---|
Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
3-methyl-2-(1,3-thiazol-2-yl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H7N3OS/c1-11-6(5-12)4-10-7(11)8-9-2-3-13-8/h2-5H,1H3 |
InChI Key |
KKFQYSCXLKUTHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2=NC=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)


![1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one](/img/structure/B12932696.png)




![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)

![(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12932753.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)
